molecular formula C18H27O3S+ B1205829 Oxysonium CAS No. 24869-49-6

Oxysonium

Cat. No.: B1205829
CAS No.: 24869-49-6
M. Wt: 323.5 g/mol
InChI Key: PMFZALLSVLZXMR-UHFFFAOYSA-N
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Description

Oxysonium is a term that appears in two distinct chemical contexts:

  • As a reaction intermediate: In methanol-to-olefins (MTO) catalysis over SAPO-34 zeolite, the "this compound ylide mechanism" is proposed as a pathway for forming the first C–C bond from methanol or dimethyl ether (DME). This mechanism involves a positively charged oxygen species (likely an oxonium-type intermediate) stabilized as an ylide (a molecule with adjacent positive and negative charges) .
  • As a pharmaceutical compound: this compound iodide (奥索碘铵) is listed as a quaternary ammonium salt in Japanese pharmaceutical registries, though its specific therapeutic application remains unclear from the evidence .

This article focuses on comparing this compound with structurally and functionally related compounds, leveraging available research data.

Properties

CAS No.

24869-49-6

Molecular Formula

C18H27O3S+

Molecular Weight

323.5 g/mol

IUPAC Name

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-dimethylsulfanium

InChI

InChI=1S/C18H27O3S/c1-22(2)14-13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16,20H,4,7-8,11-14H2,1-2H3/q+1

InChI Key

PMFZALLSVLZXMR-UHFFFAOYSA-N

SMILES

C[S+](C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Canonical SMILES

C[S+](C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxysonium ions can be synthesized through the protonation or alkylation of alcohols or ethers. For example, protonating methanol in acidic media produces a primary oxonium ion. Secondary oxonium ions are formed by protonating ethers, and tertiary oxonium ions, such as trimethyloxonium, are produced by alkylation .

Industrial Production Methods: In industrial settings, tertiary oxonium salts like triethyloxonium tetrafluoroborate are synthesized for use as alkylating agents. This compound is prepared by treating triphenylphosphinegold chloride with silver oxide in the presence of sodium tetrafluoroborate .

Chemical Reactions Analysis

Types of Reactions: Oxysonium ions undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Oxysonium ions have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis, particularly in the formation of esters and enol ethers.

    Biology: Involved in the biosynthesis of natural products by red algae of the genus Laurencia.

    Medicine: Utilized in the synthesis of pharmaceutical compounds.

    Industry: Employed as alkylating agents in the production of various chemicals .

Mechanism of Action

The mechanism by which oxysonium ions exert their effects involves the formation of a positively charged oxygen atom that can act as an electrophile. This allows the this compound ion to participate in various chemical reactions, such as nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of carbocation intermediates .

Comparison with Similar Compounds

Oxonium Ion (H₃O⁺)

  • Structural Similarities : Both Oxysonium (in ylide form) and oxonium (H₃O⁺) involve oxygen-centered cations. The this compound ylide likely features a positively charged oxygen atom bonded to organic groups, analogous to H₃O⁺ but with hydrocarbon substituents .
  • Functional Differences :
    • Oxonium : Central to acid-base chemistry (e.g., in aqueous solutions).
    • This compound Ylide : A transient intermediate in hydrocarbon synthesis, critical for C–C bond formation in MTO reactions .

Quaternary Ammonium Salts (e.g., Ammonium Iodide)

  • Structural Comparison :

    Compound Cation Core Anion Key Applications
    This compound Iodide R₃O⁺ I⁻ Pharmaceutical (unspecified)
    Ammonium Iodide NH₄⁺ I⁻ Expectorant, iodine supplementation
  • Functional Overlap : Both are iodide salts, but this compound iodide’s pharmacological role differs from ammonium iodide’s expectorant use.

Comparison with Functionally Similar Compounds

Catalytic Intermediates in MTO Reactions

The this compound ylide mechanism is one of several debated pathways for C–C bond formation. Key comparisons include:

Mechanism Key Features Acceptance in Research
This compound Ylide Involves oxygen-stabilized ylide intermediates Less accepted; competing hypotheses exist
Carbene Mechanism Direct C–C coupling via carbene intermediates Historically debated, now less favored
Hydrocarbon Pool (HCP) Indirect pathway via adsorbed hydrocarbons Widely accepted for SAPO-34 catalysis

Pharmaceutical Iodides

This compound iodide is grouped with other iodide-containing drugs, though its exact use is unspecified. Comparisons include:

Compound Classification Therapeutic Use
This compound Iodide Quaternary ammonium salt Unspecified (likely anticholinergic)
Potassium Iodide Inorganic salt Thyroid protection, antiseptic
Oxyphenonium Bromide Quaternary ammonium Antispasmodic (gastrointestinal)
  • Functional Contrast: Unlike potassium iodide, this compound iodide’s quaternary ammonium structure suggests neuromuscular or anticholinergic activity, akin to oxyphenonium bromide .

Data Tables

Table 1: Structural Comparison of Oxygen-Centered Cations

Compound Formula Charge Key Context
Oxonium H₃O⁺ +1 Acid-base chemistry
This compound Ylide R₃O⁺–C⁻ 0 (net) Catalytic intermediate

Table 2: MTO Reaction Mechanism Comparison

Mechanism Pathway Type Experimental Support
This compound Ylide Direct Limited
HCP Indirect Strong

Table 3: Pharmaceutical Iodide Salts

Compound Cation Type Medical Use
This compound Iodide Quaternary Unspecified
Potassium Iodide Inorganic Thyroid therapy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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